N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide (CAS: 1115923-12-0) is a piperidine-4-carboxamide derivative featuring a 3-bromophenylmethyl group at the carboxamide nitrogen and a 6-(2,3-dimethylphenoxy)pyrimidin-4-yl substituent at the piperidine nitrogen. Its molecular formula is C₂₃H₂₃BrN₄O₂, with a molecular weight of 491.36 g/mol .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN4O2/c1-17-5-3-8-22(18(17)2)32-24-14-23(28-16-29-24)30-11-9-20(10-12-30)25(31)27-15-19-6-4-7-21(26)13-19/h3-8,13-14,16,20H,9-12,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGZDNXLMJGIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the bromophenyl group. Common synthetic routes may include:
Formation of Piperidine Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Pyrimidine Moiety: This can be achieved through nucleophilic substitution reactions, where the pyrimidine ring is introduced onto the piperidine scaffold.
Attachment of Bromophenyl Group: This step may involve Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide exhibits several biological activities:
- Anticancer Potential : Similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroactive Properties : The piperidine structure is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : The presence of bromine and other functional groups may enhance the compound's efficacy against microbial pathogens.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Core : Starting from appropriate precursors to construct the piperidine ring.
- Introduction of the Pyrimidine Moiety : Utilizing condensation reactions to incorporate the pyrimidine structure.
- Functionalization : Adding the bromophenyl and dimethylphenoxy groups through electrophilic aromatic substitution or other coupling reactions.
The mechanism of action is likely linked to its ability to interact with specific receptors or enzymes in biological systems. Interaction studies may focus on binding affinities using techniques such as surface plasmon resonance or molecular docking simulations.
Case Study 1: Anticancer Activity
A study investigating similar compounds demonstrated that derivatives with bromophenyl groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis via the mitochondrial pathway, highlighting the potential of this compound as a lead compound for anticancer drug development.
Case Study 2: Neuroprotective Effects
Research on structurally related piperidine derivatives revealed neuroprotective effects in models of neurodegeneration. These compounds were shown to modulate neurotransmitter systems and reduce oxidative stress, suggesting that this compound could be explored for treating conditions like Alzheimer's disease.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-bromoethyl)-1-[6-(2-methoxyphenoxy)pyrimidin-4-yl]piperidine | Brominated ethylene, methoxy group | Antimicrobial | Different halogen substitution |
| N-[3-(trifluoromethyl)phenyl]-1-[6-(3-chlorophenoxy)pyrimidin-4-yl]piperidine | Trifluoromethyl group | Potential anticancer | Fluorinated side chain |
| N-(benzyl)-1-[6-(2-chlorophenoxy)pyrimidin-4-yl]piperidine | Benzyl group | Neuroactive potential | Benzyl substitution |
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The compound shares a piperidine-4-carboxamide scaffold with several analogs, but substituent variations critically influence activity and selectivity. Below is a comparative analysis:
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Pharmacological and Selectivity Profiles
AZD5363 ()
- Activity : Potent ATP-competitive Akt kinase inhibitor (IC₅₀ < 10 nM) with >50-fold selectivity over ROCK kinase.
- Advantages : Reduced hERG affinity (cardiac safety), excellent oral bioavailability, and robust pharmacodynamic (PD) biomarker modulation in vivo.
- Therapeutic Efficacy: Demonstrated tumor growth inhibition in breast cancer xenograft models .
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide ()
- Data Gaps: No direct activity or selectivity data are provided, but its commercial availability suggests use in kinase or receptor studies .
Target Compound
- Hypothetical Advantages: The 3-bromophenylmethyl group may engage in halogen bonding with kinase hinge regions, while the 2,3-dimethylphenoxy group could optimize lipophilicity for membrane penetration.
- Unresolved Questions : Specific kinase targets, hERG liability, and in vivo pharmacokinetics remain uncharacterized in the evidence.
Pharmacokinetic and Toxicity Considerations
AZD5363
- DMPK Profile : Favorable drug metabolism and pharmacokinetics (DMPK) with low clearance and high oral exposure in preclinical models .
- Safety : Reduced hERG affinity minimizes cardiac toxicity risks.
Target Compound
- Potential Challenges: Bromine’s metabolic susceptibility (e.g., dehalogenation) could affect half-life, while the dimethylphenoxy group may reduce solubility compared to AZD5363’s hydroxypropyl substituent.
Key Research Findings and Implications
- AZD5363 exemplifies the importance of pyrrolopyrimidine cores in achieving kinase selectivity and oral efficacy, setting a benchmark for piperidine-4-carboxamide derivatives .
- Stereochemical precision, as seen in ’s (2R,3S)-configured compound, underscores the need for chiral analysis in optimizing target engagement .
Biological Activity
N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.32 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a bromophenyl group, which are critical for its biological activity.
Research indicates that the compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could interact with various receptors, potentially affecting neurotransmitter systems or inflammatory responses.
Antiviral Activity
A study evaluated the antiviral properties of related piperidine derivatives against several viruses, including HIV-1 and HSV-1. Although specific data on this compound is limited, compounds with similar structures have shown moderate antiviral effects, suggesting potential efficacy in this area .
Antibacterial and Antifungal Activity
The compound's structural characteristics imply possible antibacterial and antifungal activities. Related compounds have demonstrated effectiveness against various strains, indicating that this compound may exhibit similar properties.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
